N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (molecular formula: C23H19N3O4S; molecular weight: 433.48 g/mol) is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group. The carboxamide nitrogen is further functionalized with a 6-methoxybenzothiazole and a pyridin-3-ylmethyl group . The benzothiazole moiety is associated with bioactivity in kinase inhibition and antimicrobial agents, while the benzodioxine ring may enhance metabolic stability.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-28-17-5-6-18-21(12-17)31-23(25-18)26(14-15-3-2-8-24-13-15)22(27)16-4-7-19-20(11-16)30-10-9-29-19/h2-8,11-13H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDLPOZCGJFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Key Structural and Functional Differences
Heterocyclic Substituents: The target compound’s 6-methoxybenzothiazole (electron-rich aromatic system) contrasts with CS-0309467’s dimethylaminophenyl group (polar, basic) and 741733-98-2’s 5-methylthiazole (smaller heterocycle with sulfur).
Carboxamide Linkers: The pyridinylmethyl substitution in the target compound introduces a tertiary amine, which may enhance solubility compared to the secondary amide in 741733-98-2. However, the dimethylamino group in CS-0309467 could increase water solubility at the expense of membrane permeability .
Benzodioxine Modifications :
- The target compound’s benzodioxine is substituted at the 6-position with carboxamide, whereas analogs like 741733-98-2 feature substitutions at the 1-position. Positional differences influence electronic distribution and steric interactions with biological targets .
Hypothesized Bioactivity Profiles
- CS-0309467: The dimethylamino group may confer antibacterial or antifungal activity, though its research-only status limits validated data .
- 741733-98-2 : The thiazole-pyrrolidone combination is common in protease inhibitors (e.g., HCV NS5A), implying possible antiviral applications .
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